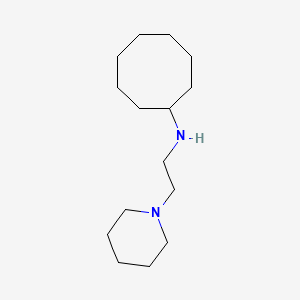
N-(2-piperidin-1-ylethyl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-piperidin-1-ylethyl)cyclooctanamine: is a compound that features a piperidine ring attached to a cyclooctane structure via an ethyl linker. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclooctanone with piperidine using sodium borohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: N-(2-piperidin-1-ylethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: N-(2-piperidin-1-ylethyl)cyclooctanamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding biological pathways .
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
作用機序
The mechanism of action of N-(2-piperidin-1-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
類似化合物との比較
N-(2-piperidin-1-ylethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclooctane.
N-(2-piperidin-1-ylethyl)cyclopentanamine: Contains a cyclopentane ring.
N-(2-piperidin-1-ylethyl)cyclododecanamine: Features a cyclododecane ring.
Uniqueness: N-(2-piperidin-1-ylethyl)cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications .
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDHOPTNIAIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE](/img/structure/B5818199.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)
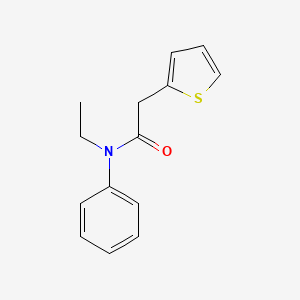
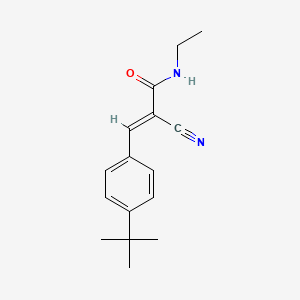
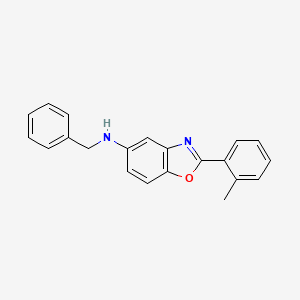
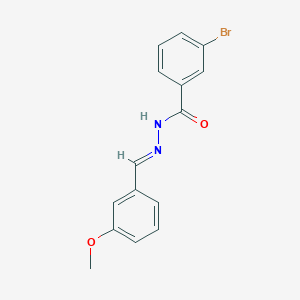
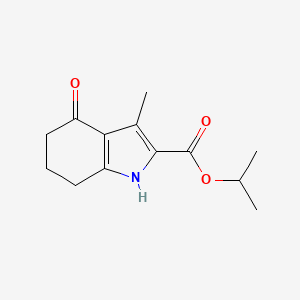
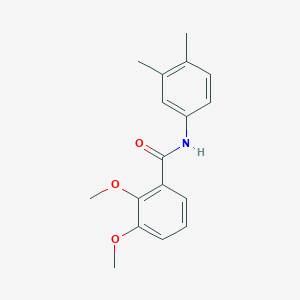
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
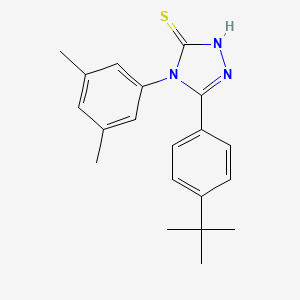
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![1-(2-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5818301.png)
